2-(3-nitro-1H-pyrazol-1-yl)ethanol

描述

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, a field focused on cyclic compounds containing atoms of at least two different elements in their rings. google.com These five-membered rings with two adjacent nitrogen atoms are not commonly found in nature but are synthetically versatile, serving as crucial building blocks for a vast array of more complex molecules. reagentia.eu Their importance is recognized in diverse areas, including medicinal chemistry, agrochemicals, and materials science. manchesterorganics.combldpharm.com

The pyrazole ring is a highly adaptable scaffold for chemical synthesis. sigmaaldrich.com Its structure offers multiple sites for functionalization, allowing chemists to introduce a variety of substituents onto the ring's carbon and nitrogen atoms. reagentia.eusigmaaldrich.com This versatility enables the creation of large libraries of compounds with diverse chemical properties and biological activities. For example, N-substituted pyrazoles are common, and the introduction of functional groups can be achieved either by using pre-functionalized starting materials or through direct substitution reactions on the pyrazole ring itself. sigmaaldrich.com The synthesis of 2-(3-nitro-1H-pyrazol-1-yl)ethanol is a clear example of this versatility, where an ethanol (B145695) group is attached to one of the ring's nitrogen atoms, a process known as N-alkylation. researchgate.netmdpi.com This modification can lead to the development of new synthetic intermediates, which are molecules used as stepping stones for building more complex chemical structures. reagentia.eu

The pyrazole ring is an aromatic system. It contains a cyclic, planar arrangement of atoms with a cloud of delocalized pi-electrons, which imparts significant stability. The ring features two distinct nitrogen atoms: one is a "pyrrole-like" nitrogen, which is acidic and contributes two electrons to the aromatic system, and the other is a "pyridine-like" nitrogen, which is basic and contributes one electron. reagentia.eu

This electronic structure dictates its reactivity. The presence of the electronegative nitrogen atoms generally makes the pyrazole ring less reactive towards electrophilic aromatic substitution than benzene, but more reactive than pyridine. angenechemical.com The carbon atoms at positions 3 and 5 are electron-deficient, making them susceptible to nucleophilic attack, while the C4 position is comparatively electron-rich. angenechemical.com The amphoteric nature of N-unsubstituted pyrazoles means they can be deprotonated to form a highly nucleophilic pyrazolate anion or protonated, which alters the ring's reactivity, making these compounds particularly responsive to the reaction medium. reagentia.eu

A key feature of pyrazoles with a hydrogen atom on one of the ring nitrogens is annular prototropic tautomerism. reagentia.eubldpharm.com This phenomenon involves the migration of a proton between the two nitrogen atoms, resulting in two or more distinct tautomeric forms that can exist in equilibrium. nih.gov The position of this equilibrium is sensitive to several factors, including the nature and position of substituents on the ring, the solvent, temperature, and the physical state (solid or solution). reagentia.eunih.gov For instance, studies on 3(5)-substituted pyrazoles show that the equilibrium can be heavily influenced by the electronic properties of the substituents. nih.gov In the case of this compound, the substituent is fixed on the N1 position, so it does not exhibit this annular tautomerism. However, its precursor, 3-nitropyrazole, exists as a mixture of tautomers (3-nitropyrazole and 5-nitropyrazole), which is a critical consideration for its synthesis. prepchem.com

Overview of Nitro-Substituted Heterocycles in Academic Contexts

Nitro-substituted heterocycles are organic compounds that incorporate a nitro group (—NO₂) into a heterocyclic ring system. The nitro group is a powerful functional group that significantly influences the properties of the parent molecule.

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. wikipedia.org This property is central to its importance in chemical design. When attached to an aromatic ring, like pyrazole, it deactivates the ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. wikipedia.org The electron-withdrawing nature of the nitro group can alter the polarity and electronic properties of a molecule, which can be crucial for its intended application. prepchem.com Furthermore, nitro compounds are vital synthetic intermediates, as the nitro group can be reduced to form an amino group (—NH₂), providing a route to a wide range of other functionalized molecules. wikipedia.org The chemistry of nitro compounds has been studied for centuries and continues to be an area of active research, leading to new reactions and methodologies. nih.gov

When combined, the pyrazole ring and the nitro group create nitropyrazoles, a class of compounds with significant academic and practical interest. noaa.gov Due to the high nitrogen content of the pyrazole ring and the oxygen provided by the nitro group, many nitropyrazole derivatives are investigated as energetic materials, such as explosives and propellants. noaa.gov3wpharm.com The presence of multiple nitro groups can increase density and improve the oxygen balance of a molecule, enhancing its detonation performance. 3wpharm.com

Beyond their use as energetic materials, nitropyrazoles, including derivatives like this compound, often serve as key synthetic intermediates. 3wpharm.com The starting material for the synthesis of the title compound is 3-nitropyrazole. bldpharm.comprepchem.com The N-alkylation of 3-nitropyrazole with a functionalized side chain, such as a hydroxyethyl (B10761427) group, yields a new molecule with multiple reactive sites. researchgate.net For example, the hydroxyl group (—OH) on the ethanol side chain of this compound can be further modified, and the nitro group can be reduced to an amine, opening pathways to more complex heterocyclic systems. wikipedia.org3wpharm.com

Compound Data

Below are tables detailing the properties of the primary compound discussed in this article and related chemical names.

Table 1: Physicochemical Properties

| Property | This compound | 3-Nitropyrazole (Parent Compound) |

| Molecular Formula | C₅H₇N₃O₃ | C₃H₃N₃O₂ prepchem.com |

| Molecular Weight | 157.13 g/mol | 113.08 g/mol prepchem.com |

| CAS Number | 956951-01-2 | 26621-44-3 bldpharm.com |

| Appearance | Not specified | White to Green Powder/Crystal |

| Melting Point | Not specified | 174.0 to 178.0 °C |

Specific Academic Relevance of this compound

The academic relevance of this compound lies primarily in its utility as a versatile intermediate for the synthesis of more complex heterocyclic systems. Its structure incorporates several key features that make it an attractive starting material for further chemical transformations.

Role as a Key Synthetic Intermediate

While extensive dedicated studies on the direct applications of this compound are not widely documented in publicly available research, its structure suggests a significant potential as a precursor for various derivatives. The presence of a hydroxyl group allows for a range of subsequent reactions, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution.

For instance, the hydroxyl group can be transformed into a more reactive functional group, facilitating the linkage of the pyrazole moiety to other molecular scaffolds. This is a common strategy in drug discovery to create hybrid molecules with potentially enhanced or novel biological activities. The nitro group, being a strong electron-withdrawing group, influences the reactivity of the pyrazole ring and can also be a site for chemical modification, such as reduction to an amino group, which then opens up further synthetic possibilities like amide bond formation.

A general example of how a similar pyrazole alcohol, 1-(β-hydroxyethyl)pyrazole, is used involves its dehydration to form 1-vinylpyrazole, a valuable monomer in polymer chemistry. This highlights the synthetic utility of the hydroxyethyl side chain, a key feature also present in this compound.

Structural Features and Functional Group Analysis

The chemical compound this compound is characterized by a specific arrangement of functional groups that dictate its chemical behavior and potential applications.

| Property | Value |

| Molecular Formula | C5H7N3O3 |

| Molecular Weight | 157.13 g/mol |

| CAS Number | 956951-01-2 |

Data sourced from commercial supplier information.

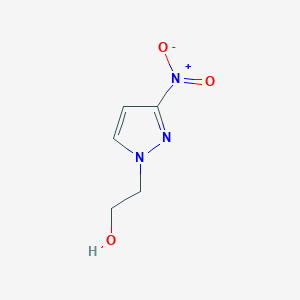

The molecule consists of a pyrazole ring substituted at the 1-position with a 2-hydroxyethyl group and at the 3-position with a nitro group.

Functional Group Breakdown:

Pyrazole Ring: This five-membered aromatic heterocycle is the core of the molecule. The two nitrogen atoms and three carbon atoms confer specific electronic properties. The N1-substitution with the ethanol group and the C3-substitution with the nitro group are key features.

Nitro Group (-NO2): This is a strong electron-withdrawing group. Its presence on the pyrazole ring at the 3-position significantly influences the electron density of the ring system, making the protons on the ring more deshielded in NMR spectroscopy and affecting the regioselectivity of further substitution reactions. The nitro group can also be a precursor to an amino group through reduction, a common transformation in the synthesis of pharmaceuticals and other functional materials.

Hydroxyl Group (-OH): The primary alcohol functional group at the terminus of the ethyl chain is a versatile site for chemical reactions. It can undergo oxidation to form an aldehyde or a carboxylic acid, esterification with carboxylic acids or their derivatives, and etherification. It can also be converted into a good leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups.

The combination of these functional groups in a single molecule makes this compound a valuable building block in synthetic organic chemistry, providing multiple handles for the construction of more elaborate molecular architectures.

Structure

3D Structure

属性

IUPAC Name |

2-(3-nitropyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c9-4-3-7-2-1-5(6-7)8(10)11/h1-2,9H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXOQNWQSFRXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathways for 2 3 Nitro 1h Pyrazol 1 Yl Ethanol

Regioselective Synthesis Strategies for N1-Substituted Pyrazoles

A significant challenge in the synthesis of derivatives from asymmetrically substituted pyrazoles, such as 3-nitropyrazole, is controlling the position of substitution on the ring's nitrogen atoms. Alkylation can potentially occur at either the N1 or N2 position, leading to a mixture of regioisomers. Therefore, developing strategies that selectively yield the N1-substituted product is crucial. acs.orgnih.gov

One of the most common and effective strategies for N-substitution involves the deprotonation of the pyrazole (B372694) ring to form a pyrazolate anion. acs.org This anion is a potent nucleophile that readily reacts with electrophiles. The regioselectivity of the subsequent alkylation is influenced by factors such as the choice of base, solvent, and the steric and electronic nature of the substituents on the pyrazole ring. acs.orgnih.gov

A systematic study on the N-substitution of 3-substituted pyrazoles demonstrated that using potassium carbonate (K2CO3) as the base in a dimethyl sulfoxide (B87167) (DMSO) solvent system achieves regioselective N1-alkylation. acs.orgnih.govfigshare.com This preference is often attributed to steric hindrance; the substituent at the 3-position sterically encumbers the adjacent N2-position, making the less hindered N1-position more accessible to the incoming electrophile. lookchem.com For the synthesis of 2-(3-nitro-1H-pyrazol-1-yl)ethanol, this method would involve reacting the 3-nitropyrazolate anion with an electrophile like 2-chloroethanol (B45725) or ethylene (B1197577) oxide.

Table 1: Conditions for Regioselective N1-Alkylation of 3-Substituted Pyrazoles

| Base | Solvent | Typical Outcome | Reference |

|---|---|---|---|

| K₂CO₃ | DMSO | Good to excellent yields of N1-substituted product | acs.orgnih.govlookchem.com |

| NaH | THF | Effective for generating the anion, regioselectivity can vary | nih.gov |

| t-BuOK | Pyridine | Used in specific cycloaddition approaches to form N1-substituted pyrazoles | organic-chemistry.org |

Beyond the classical pyrazolate anion approach, several other alkylation methods have been developed to achieve regioselective N-substitution. These methods often provide alternative reaction conditions that can be advantageous for specific substrates.

Acid-catalyzed alkylation using trichloroacetimidate (B1259523) electrophiles offers a different pathway that avoids strong bases. semanticscholar.orgmdpi.com In this method, benzylic, phenethyl, and benzhydryl trichloroacetimidates react with pyrazoles in the presence of a Brønsted acid catalyst. semanticscholar.org For unsymmetrical pyrazoles, the reaction provides a mixture of regioisomers, with the major product being controlled by sterics, which again favors N1 substitution for a 3-substituted pyrazole. semanticscholar.orgmdpi.com

Enzyme-catalyzed reactions represent a frontier in achieving near-perfect regioselectivity. nih.gov Engineered enzymes, derived from methyltransferases, can transfer alkyl groups from non-natural cosubstrates to a pyrazole with unprecedented selectivity (>99%), offering a green and highly efficient route to specific isomers. nih.gov

Table 2: Diverse Alkylation Strategies for Pyrazoles

| Method | Electrophile | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Basic N-Alkylation | Alkyl Halides | K₂CO₃ / DMSO | Cost-effective, favors less hindered N1 | lookchem.com |

| Acid-Catalyzed Alkylation | Trichloroacetimidates | Brønsted Acid (e.g., CSA) | Avoids strong base, sterically controlled | semanticscholar.orgmdpi.com |

| Enzymatic Alkylation | Haloalkanes (via cosubstrate) | Engineered Methyltransferase | Extremely high regioselectivity (>99%) | nih.gov |

| Michael Addition | Electron-deficient alkenes | Catalyst-free | High yield and regioselectivity for N1-alkylation | semanticscholar.org |

Nitration Strategies for Pyrazole Rings in the Synthesis of Derivatives

The introduction of a nitro group onto the pyrazole ring is a key step in forming the target compound. The electron-rich pyrazole ring readily undergoes electrophilic substitution reactions like nitration. nih.gov However, controlling the position of nitration is essential. For the synthesis of this compound, the nitro group must be installed at the C3-position.

Direct nitration of the pyrazole ring can be accomplished using various nitrating agents. semanticscholar.org A common method involves treating the pyrazole with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). nih.govsemanticscholar.orgumich.edu Other reagents, such as fuming nitric acid or a combination of nitric acid and trifluoroacetic anhydride, have also been successfully employed. semanticscholar.orgresearchgate.net

However, direct nitration of unsubstituted pyrazole often yields 4-nitropyrazole as the primary product or can lead to dinitrated species. nih.govguidechem.com Achieving selective nitration at the C3-position via direct electrophilic attack is challenging. An improved one-pot, two-step method for synthesizing 4-nitropyrazole involves reacting pyrazole with concentrated sulfuric acid first, followed by a nitrating mixture of fuming nitric acid and fuming sulfuric acid, achieving yields up to 85%. guidechem.com While effective for the 4-position, this highlights the difficulty of directly targeting the 3-position.

Table 3: Reagents for Direct Nitration of Pyrazoles

| Nitrating Agent | Typical Product from Unsubstituted Pyrazole | Reference |

|---|---|---|

| conc. HNO₃ / conc. H₂SO₄ | 4-Nitropyrazole, 3,4-Dinitropyrazole | nih.govsemanticscholar.orgguidechem.com |

| HNO₃ / Trifluoroacetic Anhydride | 3,4-Dinitropyrazole (41% yield) | semanticscholar.org |

| Fuming HNO₃ / Fuming H₂SO₄ | 4-Nitropyrazole (high yield) | nih.govguidechem.com |

| Acetyl Nitrate (B79036) (HNO₃ / Ac₂O) | N-Nitropyrazole (intermediate) | nih.govsemanticscholar.org |

A more reliable and regioselective method for synthesizing 3-nitropyrazole involves the rearrangement of an N-nitropyrazole intermediate. nih.govacs.org This two-step approach is now the main synthesis method for 3-nitropyrazole. nih.gov

First, the pyrazole is nitrated on the nitrogen atom using a nitrating agent such as acetyl nitrate (formed from nitric acid and acetic anhydride) or HNO₃/H₂SO₄ to produce N-nitropyrazole. nih.govsemanticscholar.org Subsequently, this N-nitropyrazole is subjected to thermal rearrangement. acs.orgresearchgate.net Heating the N-nitropyrazole in an organic solvent causes the nitro group to migrate from the nitrogen to a carbon atom on the ring. nih.gov This thermal rearrangement preferentially yields 3(5)-nitropyrazole, which exists as a mixture of tautomers. acs.org Evidence suggests the mechanism may involve a acs.orgnih.gov sigmatropic nitro migration. acs.org This strategy provides a much cleaner route to the desired 3-nitro isomer compared to direct nitration. nih.gov

Cyclization and Condensation Reactions Leading to Pyrazole Formation

The foundational pyrazole ring can be constructed through various cyclization and condensation reactions. The most classic and widely used method is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov

This reaction proceeds via condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com To directly synthesize an N1-substituted pyrazole, a monosubstituted hydrazine can be used. For example, reacting a 1,3-dicarbonyl compound with 2-hydroxyethylhydrazine (B31387) could theoretically yield 2-(pyrazol-1-yl)ethanol derivatives directly. However, if the dicarbonyl compound is unsymmetrical, this can lead to a mixture of regioisomers. nih.gov

Modern variations include multicomponent reactions and cycloadditions. beilstein-journals.orgorganic-chemistry.org For instance, pyrazoles can be synthesized from α,β-unsaturated ketones (chalcones) and hydrazines. nih.govacs.org Another approach is the [3+2] cycloaddition of alkynes with diazo compounds or their precursors, such as N-tosylhydrazones, which offers a high degree of flexibility and regioselectivity in accessing polysubstituted pyrazoles. organic-chemistry.orgbeilstein-journals.orgorganic-chemistry.org

Table 4: Common Cyclization Strategies for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl Compound | Hydrazine | Condensation-Cyclization (Knorr Synthesis) | nih.govnih.gov |

| α,β-Unsaturated Ketone/Aldehyde | Hydrazine | Condensation-Cyclization | nih.govacs.org |

| Terminal Alkyne | N-Alkylated Tosylhydrazone | [3+2] Cycloaddition | organic-chemistry.org |

| β-Keto Ester | Hydrazine | Condensation-Cyclization (for Pyrazolones) | researchgate.netscielo.br |

Reactions Involving Hydrazine Derivatives and Carbonyl Systems

The most fundamental and widely utilized approach for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl system. mdpi.comnih.gov This method is versatile and allows for the preparation of a wide array of substituted pyrazoles. mdpi.com The reaction proceeds via a nucleophilic attack by the hydrazine on the carbonyl carbons, followed by cyclization and dehydration to form the aromatic pyrazole ring. nih.gov

The reaction between hydrazine derivatives and 1,3-dicarbonyl compounds, such as β-diketones, is a direct and efficient route to polysubstituted pyrazoles. mdpi.comnih.gov This method dates back to the first synthesis of pyrazoles by Knorr in 1883. mdpi.comnih.gov To synthesize the 3-nitropyrazole core of the target molecule, a 1,3-dicarbonyl compound bearing a nitro group is required. For instance, the condensation of hydrazine with a nitro-substituted 1,3-diketone would yield the desired nitropyrazole core. The reaction's primary challenge can be controlling regioselectivity when an unsymmetrical dicarbonyl compound and a substituted hydrazine are used, potentially leading to a mixture of two regioisomers. mdpi.comnih.gov

Table 1: Examples of Cyclocondensation Reactions with 1,3-Diketones

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Product | Reference |

| Hydrazine Hydrate | Substituted Acetylacetone | Ethylene Glycol, Room Temp. | 1,3,5-Substituted Pyrazoles | mdpi.com |

| Arylhydrazine | 4,4,4-Trifluoro-1-arylbutan-1,3-diketone | N,N-Dimethylacetamide, Acidic Medium | 1-Aryl-3-aryl-5-trifluoromethyl-pyrazoles | nih.gov |

| Hydrazine Derivatives | β-Diketones | Lewis Acid (e.g., LiClO₄) | Polysubstituted Pyrazoles | mdpi.com |

| Oxamic Acid Thiohydrazides | 1,3-Dicarbonyl Compounds | Iodine, TsOH | 3,4-Dicarbonyl-substituted Pyrazoles | mdpi.com |

Another established method for pyrazole synthesis is the reaction of hydrazines with acetylenic ketones. mdpi.comnih.gov This reaction has been known for over a century but, similar to the reaction with unsymmetrical 1,3-diketones, it often yields a mixture of regioisomeric pyrazoles. mdpi.comnih.gov The regioselectivity is influenced by the steric and electronic properties of the substituents on both the hydrazine and the acetylenic ketone. For the synthesis of this compound, this pathway would necessitate a suitably substituted acetylenic ketone that reacts with 2-hydroxyethylhydrazine, or the reaction of hydrazine with a nitro-containing acetylenic ketone followed by N-alkylation.

Table 2: Regioselectivity in Reactions with Acetylenic Ketones

| Hydrazine Derivative | Acetylenic Ketone | Conditions | Products (Regioisomers) | Reference |

| Phenylhydrazine | Diacetylene Ketones | Ethanol (B145695) | Mixture of two regioisomers (approx. 3:2 ratio) | nih.gov |

| Hydrazine Hydrate | Diacetylene Ketones | Ethanol | Single regioisomer isolated | nih.gov |

| Phenylhydrazine | Acetylenic Ketones | Transition-metal-free | 3-Trifluoromethylpyrazoles | nih.gov |

Multicomponent Reactions in Pyrazole Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. beilstein-journals.orgacs.org These reactions allow for the construction of complex molecules like pyrazoles in a one-pot process from three or more starting materials, reducing the need for isolating intermediates. beilstein-journals.orgacs.org Several MCRs have been developed for pyrazole synthesis, often involving the in situ generation of a 1,3-dielectrophile which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org A four-component variation can produce fused heterocyclic systems like pyrano[2,3-c]pyrazoles. beilstein-journals.orgrsc.org

Table 3: Overview of Multicomponent Reactions for Pyrazole Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Three-Component | Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted Pyrazoles | beilstein-journals.org |

| Three-Component | Aldehydes, Ketones, Hydrazine | N/A | Pyrazoline intermediates, then Pyrazoles | organic-chemistry.org |

| Four-Component | Ethyl Acetoacetate, Aldehydes, Hydrazine, Malononitrile | Catalyst-free, Water, Ultrasound | Pyrano[2,3-c]pyrazoles | rsc.org |

| Four-Component | Aryl Glyoxal, Aryl Thioamide, Pyrazolones | HFIP, Room Temp. | Pyrazole-linked Thiazoles | acs.org |

Microwave, Ultrasound, and Mechanochemical Assisted Synthesis

To enhance reaction rates, improve yields, and promote greener chemical processes, alternative energy sources such as microwave irradiation, ultrasound, and mechanochemical energy are increasingly being applied to pyrazole synthesis. benthamdirect.comrsc.org

Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. researchgate.netnih.govacs.org This technique has been successfully applied to the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds and in multicomponent reactions, often leading to higher yields and cleaner product profiles. rsc.orgresearchgate.net

Ultrasound-assisted synthesis utilizes acoustic cavitation to promote chemical reactions. benthamdirect.comnih.gov This method is known for its ability to enhance reaction rates at ambient temperature and pressure, making it an energy-efficient alternative. rsc.orgresearchgate.net It has been effectively used in the catalyst-free, multicomponent synthesis of pyrazole derivatives in aqueous media. rsc.orgnih.gov

Mechanochemical synthesis , typically performed using a ball mill, involves inducing reactions through mechanical force, often in the absence of a solvent. rsc.orgthieme-connect.com This solvent-free approach is environmentally benign and has been shown to be effective for the one-pot synthesis of pyrazoles from chalcones and hydrazines, shortening reaction times and improving yields compared to conventional solvent-based methods. thieme-connect.com

Table 4: Comparison of Advanced Synthetic Techniques for Pyrazole Synthesis

| Technique | Typical Reaction Time | Key Advantages | Reference |

| Microwave Irradiation | Minutes | Rapid heating, reduced reaction time, higher yields, improved selectivity. | benthamdirect.comacs.org |

| Ultrasound Irradiation | Minutes to Hours | Energy efficiency, milder conditions, enhanced reaction rates. | rsc.orgbenthamdirect.com |

| Mechanochemical (Ball Milling) | Minutes to Hours | Solvent-free, environmentally friendly, high efficiency. | rsc.orgthieme-connect.com |

Functionalization of Pyrazole Core with Ethanol Moiety

Once the 3-nitro-1H-pyrazole core is synthesized, the final step is the introduction of the 2-hydroxyethyl group at the N1 position of the pyrazole ring. This transformation is typically achieved through an N-alkylation reaction.

The N-alkylation of a pyrazole with a hydroxyl-containing chain can be accomplished using several methods. A common approach involves reacting the pyrazole with a suitable alkylating agent, such as a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base. google.com Another effective method is the ring-opening of an epoxide, such as ethylene oxide, by the pyrazole nitrogen. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yield and regioselectivity, as alkylation can potentially occur at either of the two nitrogen atoms in the pyrazole ring. researchgate.net For 3-substituted pyrazoles, alkylation generally favors the N1 position due to steric hindrance. researchgate.net Enzyme-catalyzed alkylation has also been explored as a highly selective method for pyrazole functionalization. nih.gov

Table 5: Methods for N-Alkylation of Pyrazoles

| Alkylating Agent | Catalyst/Base | Conditions | Product | Reference |

| Alcohol (R-OH) | Crystalline Aluminosilicate | Gas Phase, 150-400°C | N-Alkylpyrazole | google.comgoogle.com |

| Phenyl Glycidyl Ether | Solvent-free, Microwave | 120°C | 1-(2-hydroxy-3-phenoxypropyl)-1H-pyrazole | nih.gov |

| Alkyl Halides | K₂CO₃-DMSO | N/A | N1-Alkyl Pyrazoles (Regioselective) | researchgate.net |

| Haloalkanes | Engineered Enzymes | Biocatalytic Cascade | N-Alkyl Pyrazoles (Highly Regioselective) | nih.gov |

Specific Reaction Conditions for this compound Formation

The synthesis of this compound is achieved through the N-alkylation of the 3-nitropyrazole ring. A documented method involves the reaction of 3-nitropyrazole with a suitable 2-haloethanol, such as 2-bromoethanol, in the presence of a base. mdpi.com This reaction specifically targets the nitrogen atom of the pyrazole ring for the introduction of the 2-hydroxyethyl group.

The formation of this compound begins with the deprotonation of the acidic N-H proton of the 3-nitropyrazole ring by a base. This generates a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the 2-haloethanol and displacing the halide to form the N-alkylated product. mdpi.com

Detailed research findings indicate that the reaction can be effectively carried out using potassium carbonate as the base. The selection of the base and solvent system is crucial for achieving good yields and minimizing side reactions. While other bases and solvents are common in pyrazole alkylation, the use of potassium carbonate provides a standard and effective means for this transformation. mdpi.com

The specific reaction conditions for the synthesis of this compound are summarized in the table below.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 3-Nitropyrazole | mdpi.com |

| Reagent | 2-Bromoethanol | mdpi.com |

| Base | Potassium Carbonate (K₂CO₃) | mdpi.com |

| Solvent | Not specified, but DMF is used for similar reactions | mdpi.com |

| General Method | Deprotonation followed by reaction with 2-bromoethanol | mdpi.com |

This method is part of a broader strategy for modifying nitropyrazoles to create compounds with specific chemical properties. mdpi.com The resulting hydroxyl group on the ethyl chain can be further functionalized, for instance, by conversion to nitrate esters or azides, highlighting the utility of this compound as a versatile intermediate in the synthesis of other complex molecules. mdpi.com

Spectroscopic and Structural Characterization in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(3-nitro-1H-pyrazol-1-yl)ethanol, both ¹H and ¹³C NMR have been employed to map out its chemical structure.

Proton NMR (¹H NMR) provides information about the hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

The protons of the ethyl group exhibit characteristic signals. The two protons of the methylene (B1212753) group attached to the pyrazole (B372694) ring (N-CH₂) and the two protons of the methylene group bearing the hydroxyl group (CH₂-OH) typically appear as multiplets due to spin-spin coupling with neighboring protons. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The protons on the pyrazole ring also show distinct signals in the aromatic region of the spectrum.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | 2.92 | s (singlet) | - |

| N-CH₂ | 4.50-4.59 | m (multiplet) | - |

| CH₂-OH | 4.78 | t (triplet) | 6.8 |

| Pyrazole-H | 5.44-5.47 | m (multiplet) | - |

| Pyrazole-H | 7.12 | d (doublet) | 8.4 |

| Pyrazole-H | 7.37-7.41 | dd (doublet of doublets) | 8.0 |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions. rsc.org

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| N-CH₂ | 70.32 |

| CH₂-OH | - |

| Pyrazole-C3 (C-NO₂) | 161.66 |

| Pyrazole-C4 | 115.93 |

| Pyrazole-C5 | 133.86 |

Note: The specific chemical shifts can vary slightly depending on the solvent and the specific experimental conditions. The signal for the CH₂-OH carbon was not explicitly reported in the provided source. rsc.org

The assignment of specific chemical shifts to the corresponding protons and carbons is a critical step in structural elucidation. ucl.ac.ukorganicchemistrydata.orgorganicchemistrydata.org In the case of this compound, the downfield chemical shift of the pyrazole carbons confirms the presence of the electron-withdrawing nitro group. rsc.orgresearchgate.net The signals for the ethyl group are consistent with an ethanol (B145695) substituent attached to a nitrogen atom of the pyrazole ring. The integration of the ¹H NMR signals provides the ratio of the number of protons of each type, further confirming the structure. The coupling patterns observed in the ¹H NMR spectrum reveal the connectivity of the protons, allowing for a definitive assignment of the structure.

X-ray Crystallography and Single Crystal Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction studies have been instrumental in confirming the molecular geometry of pyrazole derivatives. acs.org While specific crystallographic data for this compound is not widely available in the provided search results, analysis of related pyrazole structures reveals key features. The pyrazole ring is typically planar. The substituent groups, in this case, the nitro group and the ethanolamine (B43304) side chain, will have specific orientations relative to the pyrazole ring. The bond lengths and angles within the molecule are consistent with standard values for similar chemical bonds.

Other Spectroscopic Techniques

Beyond nuclear magnetic resonance (NMR), other spectroscopic methods play a crucial role in the comprehensive characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation at different frequencies. The FT-IR spectrum of this compound is characterized by absorption bands that confirm the presence of its distinct structural features: the hydroxyl group, the nitro group, and the pyrazole ring.

The presence of the ethanol side chain is primarily identified by the characteristic O-H stretching vibration of the alcohol, which typically appears as a broad and strong band in the region of 3500-3200 cm⁻¹. vscht.cz The C-O stretching vibration from the alcohol further confirms this moiety, with a strong band expected between 1260-1050 cm⁻¹. vscht.cz

The nitro functional group is indicated by two distinct and strong absorption bands. orgchemboulder.com The asymmetric stretching vibration of the N-O bond is expected in the 1570–1490 cm⁻¹ range, while the symmetric stretch appears in the 1390–1300 cm⁻¹ region. wpmucdn.com The presence of these two intense peaks is a strong indicator for a nitro compound. orgchemboulder.com

The pyrazole ring and the alkyl chain contribute to absorptions in the C-H stretching region. Aromatic C-H stretches from the pyraz-ole ring are anticipated at slightly higher wavenumbers (3100-3000 cm⁻¹) than the aliphatic C-H stretches of the ethyl group (3000-2850 cm⁻¹). vscht.czorgchemboulder.com Vibrations corresponding to the C=N and C=C bonds within the pyrazole ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Pyrazole Ring | C-H Stretch | 3100 - 3000 | Medium |

| Alkyl Chain | C-H Stretch | 3000 - 2850 | Medium |

| Nitro Group | N-O Asymmetric Stretch | 1570 - 1490 | Strong |

| Pyrazole Ring | C=C, C=N Stretch | 1600 - 1400 | Medium-Weak |

| Nitro Group | N-O Symmetric Stretch | 1390 - 1300 | Strong |

| Alcohol | C-O Stretch | 1260 - 1050 | Strong |

This table presents expected values based on the analysis of constituent functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound (molecular formula C₅H₇N₃O₃), the molecular weight is 157.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 157.

The fragmentation pattern provides valuable structural information. The fragmentation of nitropyrazole derivatives often involves characteristic losses of the nitro group and side-chain fragments. researchgate.net For this compound, several key fragmentation pathways are anticipated:

Loss of the nitro group: A prominent fragment would likely result from the cleavage of the C-NO₂ bond, leading to a fragment ion [M-NO₂]⁺ at m/z 111.

Loss of the ethanol side chain: Alpha-cleavage next to the pyrazole ring could result in the loss of a •CH₂OH radical (mass 31), giving a fragment at m/z 126.

Fragmentation of the ethanol side chain: The loss of a water molecule (H₂O, mass 18) from the molecular ion is a common fragmentation for alcohols, which would yield a peak at m/z 139.

Cleavage of the pyrazole ring: The pyrazole ring itself can undergo cleavage, often involving the loss of HCN (mass 27), leading to further fragmentation ions. researchgate.net For instance, the [M-NO₂]⁺ fragment at m/z 111 could lose HCN to produce a fragment at m/z 84.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 157 | [C₅H₇N₃O₃]⁺ (Molecular Ion) | - |

| 139 | [C₅H₅N₃O₂]⁺ | H₂O |

| 126 | [C₄H₄N₃O₂]⁺ | •CH₂OH |

| 111 | [C₅H₇N₂O]⁺ | •NO₂ |

| 84 | [C₄H₄N]⁺ from m/z 111 | HCN |

| 45 | [CH₂OH]⁺ | C₄H₅N₃O₂ |

| 31 | [CH₂OH]⁺ | C₅H₄N₃O₂ |

This table presents predicted fragmentation patterns based on the compound's structure and known fragmentation behaviors of related molecules.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it ideal for studying molecules like 2-(3-nitro-1H-pyrazol-1-yl)ethanol.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using a method like B3LYP with a basis set such as 6-31G(d), the procedure calculates the molecule's energy at a starting geometry and systematically searches for a new geometry with lower energy until a minimum is found. mdpi.com For this compound, this would reveal crucial data on bond lengths, bond angles, and dihedral angles.

Studies on similar molecules, like other substituted nitropyrazoles, show that the pyrazole (B372694) ring is typically planar. mdpi.com The nitro group (NO₂) and the ethanol (B145695) side chain introduce specific structural features. The C-NO₂ bond and the planarity of the nitro group relative to the pyrazole ring are of particular interest, as they influence the electronic properties. mdpi.com The conformation of the ethanol side chain, defined by the rotation around the N-CH₂ and CH₂-CH₂ bonds, would also be determined to find the global energy minimum structure. researchgate.net

Table 1: Representative Calculated Structural Parameters for a Pyrazole Derivative (Note: This data is illustrative, based on typical values for related heterocyclic compounds and is not specific to this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| N1-N2 | 1.35 | - | - |

| C3-N2 | 1.34 | - | - |

| C3-C4 | 1.39 | - | - |

| C4-C5 | 1.37 | - | - |

| C5-N1 | 1.36 | - | - |

| C3-N(Nitro) | 1.45 | - | - |

| N1-C(Ethanol) | 1.47 | - | - |

| C3-N2-N1 | - | 112.0 | - |

| C4-C3-N2 | - | 111.0 | - |

| C5-C4-C3 | - | 105.0 | - |

| C(Ring)-C(Ring)-N-O | - | - | ~180.0 |

Data modeled after findings in similar structures. mdpi.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov These orbitals are critical for understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

Table 2: Illustrative Frontier Orbital Energies for a Nitroaromatic Compound (Note: This data is representative and not a direct calculation for this compound.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -0.41 |

| Energy Gap (ΔE) | 5.74 |

Data modeled after findings for related nitro-heterocyclic compounds. rsc.org

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites. mdpi.com The MEP is plotted onto the molecule's electron density surface, using colors to denote different potential values. Red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netwalisongo.ac.id

For this compound, the MEP map would likely show strong negative potential (red/yellow) around the oxygen atoms of the nitro group and the oxygen of the ethanol's hydroxyl group. mdpi.comresearchgate.net These regions are the most likely sites for hydrogen bonding and interactions with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton and the C-H protons on the pyrazole ring, indicating these are potential sites for nucleophilic interaction. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT calculations describe a static, minimum-energy state, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time. eurasianjournals.com An MD simulation calculates the forces between atoms and uses them to simulate atomic motion, providing insight into conformational changes, stability, and interactions with a solvent, such as water. tandfonline.com

For this compound, an MD simulation in an aqueous environment could reveal how the molecule interacts with water molecules, the stability of its hydrogen bonds, and the flexibility of the ethanol side chain. tandfonline.comresearchgate.net Such simulations are crucial for understanding how the compound might behave in a biological system, predicting its solubility and its ability to approach a target protein. tandfonline.comnih.gov Studies on similar pyrazoles have used MD to confirm the stability of ligand-protein complexes derived from docking studies. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds. mdpi.com

Pyrazoles are a well-known class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comrsc.orgnih.gov A QSAR study on a series of derivatives of this compound could be performed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) using DFT and correlating them with experimentally measured biological activity. This would help identify the key structural features—such as the nature and position of substituents on the pyrazole ring—that are crucial for a desired therapeutic effect, thereby guiding the design of more potent drugs. researchgate.net

Computational Prediction of Spectroscopic Data

DFT calculations can also be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. jocpr.com

One common application is the prediction of the infrared (IR) spectrum. The calculations determine the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. researchgate.net For this compound, this would allow for the assignment of specific peaks to vibrations of functional groups like the N-O stretching of the nitro group, the O-H stretch of the alcohol, and various C-H and C-N vibrations of the pyrazole ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. jocpr.comresearchgate.net These theoretical shifts provide a valuable reference for interpreting experimental NMR spectra, aiding in the definitive structural elucidation of the synthesized compound. mdpi.com Comparing the calculated and experimental spectra is a powerful method for verifying that the correct molecule has been synthesized. nih.gov

常见问题

Q. What are the recommended methods for synthesizing 2-(3-nitro-1H-pyrazol-1-yl)ethanol in laboratory settings?

The synthesis typically involves nitro-functionalization of pyrazole derivatives followed by hydroxylation. A common approach is the condensation of 3-nitro-1H-pyrazole with ethylene oxide or chloroethanol under basic conditions. For example, hydrazine hydrate and reflux in ethanol (60–80°C) can facilitate nucleophilic substitution at the pyrazole N1-position . Purity optimization (≥95%) is achieved via recrystallization or column chromatography using silica gel and ethyl acetate/hexane mixtures .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the pyrazole ring substitution pattern and ethanol sidechain. The nitro group’s deshielding effect is observed at δ ~8.5–9.0 ppm (¹H) and ~140–150 ppm (¹³C) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with mobile phases like acetonitrile/water (70:30) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (theoretical [M+H]⁺: 202.06 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C in airtight, light-protected containers. The nitro group’s sensitivity to reducing agents and light necessitates inert atmospheres (argon/nitrogen) for long-term stability. Use PPE (gloves, goggles) to avoid dermal/ocular exposure, and neutralize acidic/basic waste before disposal .

Q. What are the known solubility properties for formulating experimental solutions?

The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol or methanol. Aqueous solubility is limited (<1 mg/mL at pH 7), but can be enhanced using surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement identifies bond angles, torsion angles, and intermolecular interactions. For example, the nitro group’s dihedral angle relative to the pyrazole ring (~15–25°) and hydrogen-bonding networks involving the ethanol hydroxyl group can be quantified . Data collection at 173 K minimizes thermal motion artifacts .

Q. What computational methods are suitable for modeling its electronic structure and reactivity?

- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and calculates electrostatic potential maps to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulates solvation effects in biological membranes or solvent systems .

- Docking Studies : Assess interactions with biological targets (e.g., nitroreductase enzymes) using AutoDock Vina .

Q. How can researchers address contradictory spectroscopic and crystallographic data?

In cases where NMR suggests rotational freedom but XRD shows rigid conformations, variable-temperature NMR (VT-NMR) can probe dynamic behavior. For example, coalescence temperatures for ethanol sidechain protons may indicate restricted rotation in the solid state versus solution .

Q. What strategies optimize regioselectivity in pyrazole functionalization during derivative synthesis?

Q. How does the nitro group influence the compound’s redox behavior in electrochemical studies?

Cyclic voltammetry (CV) in acetonitrile reveals a reduction peak at ~-0.8 V (vs. Ag/AgCl), corresponding to the nitro-to-amine transition. This property is exploitable in prodrug design for hypoxia-selective activation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。